Zolmitriptan

Description

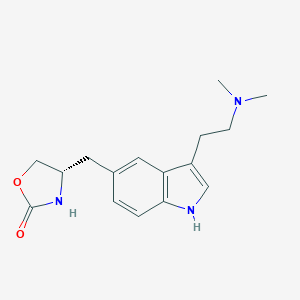

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045933 | |

| Record name | Zolmitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zolmitriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e-01 g/L | |

| Record name | Zolmitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolmitriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139264-17-8 | |

| Record name | Zolmitriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolmitriptan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolmitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zolmitriptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zolmitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zolmitriptan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLMITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zolmitriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zolmitriptan's Mechanism of Action on Trigeminal Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zolmitriptan, a member of the triptan class of drugs, is a selective serotonin (B10506) receptor agonist primarily used for the acute treatment of migraine headaches. Its therapeutic efficacy is rooted in its multifaceted mechanism of action on the trigeminal nervous system. This guide provides a comprehensive technical overview of this compound's interaction with trigeminal neurons, detailing its molecular targets, downstream signaling effects, and the experimental evidence that underpins our current understanding. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of neurology and pain management.

Core Mechanism: 5-HT1B/1D Receptor Agonism

This compound's primary mechanism of action is its selective agonism at 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2][3][4] These receptors are strategically located within the trigeminovascular system, the network of trigeminal nerve fibers that innervate the cranial blood vessels and are implicated in the pathophysiology of migraine.[1]

-

5-HT1D Receptors: These are predominantly found on the presynaptic terminals of trigeminal nerve fibers.[1][5] Activation of these receptors by this compound inhibits the release of pro-inflammatory neuropeptides.[1][2]

-

5-HT1B Receptors: These receptors are primarily located on the smooth muscle cells of cranial blood vessels.[1][2] this compound's agonistic action on these receptors leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[2]

This compound also exhibits a moderate affinity for 5-HT1A receptors.[4] Furthermore, it is metabolized to an active N-desmethyl metabolite which shows a higher affinity for 5-HT1D and 5-HT1B receptors than the parent compound.

Inhibition of Neuropeptide Release

A key consequence of this compound's action on presynaptic 5-HT1D receptors is the inhibition of the release of vasoactive and pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2][4] The most notable of these is Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator and a key player in neurogenic inflammation and pain transmission in migraine.[2][4] By preventing the release of CGRP and other neuropeptides like substance P and neurokinin A, this compound attenuates the inflammatory cascade and reduces pain signaling.[2][4]

Modulation of Neuronal Excitability and Firing

This compound directly modulates the electrical activity of trigeminal neurons. Systemic administration of this compound has been shown to inhibit evoked trigeminovascular activity within the trigeminal nucleus.[6] This inhibitory effect is dose-dependent and contributes to the overall reduction in pain transmission.[6]

Quantitative Data on this compound's Effects on Trigeminal Neuron Activity

| Parameter | Effect | Concentration/Dose | Species/Model | Reference |

| Evoked Potential in Trigeminal Nucleus | Reduced from 207 ± 14 µV to 98 ± 17 µV | 100 µg/kg, i.v. | Cat | [6] |

| Probability of Firing of Trigeminal Neurons | Reduced from 0.63 ± 0.1 to 0.13 ± 0.05 | 100 µg/kg, i.v. | Cat | [6] |

| High-Voltage Activated (HVA) Ca2+ Currents (IBa) | Concentration-dependent reduction | 0.1-100 µM | Rat (acutely dissociated trigeminal sensory neurons) | [7] |

| Mechanical Allodynia-like Behavior | Significant reduction | 100 µg/kg, s.c. | Rat (trigeminal neuropathic pain model) | [8] |

Signaling Pathways and Molecular Mechanisms

The activation of 5-HT1B/1D receptors by this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled, and their activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

A significant downstream effect of this compound's action is the inhibition of high-voltage activated (HVA) calcium channels in trigeminal sensory neurons.[5][7] This action is mediated through a G-protein pathway, as it is blocked by pertussis toxin.[7] Specifically, this compound has been shown to inhibit P/Q-type and possibly R-type HVA calcium channels.[7] The inhibition of these calcium channels is a crucial step in reducing the release of neurotransmitters, including CGRP.[5][7]

Signaling Pathway of this compound on Trigeminal Neurons

References

- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons | springermedizin.de [springermedizin.de]

- 6. Inhibition of trigeminal neurons by intravenous administration of the serotonin (5HT)1B/D receptor agonist this compound (311C90): are brain stem sites therapeutic target in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antimigraine 5-HT 1B/1D receptor agonists, sumatriptan, this compound and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Zolmitriptan in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of zolmitriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine, in various preclinical animal models. The following sections detail the metabolic pathways, experimental procedures, and key pharmacokinetic parameters observed in species commonly used in drug development.

This compound Metabolism

This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of three main metabolites.[1] The primary active metabolite is N-desmethyl-zolmitriptan (183C91), which exhibits a higher potency at 5HT1B/1D receptors than the parent compound.[1] The other two are inactive metabolites: this compound N-oxide and an indole (B1671886) acetic acid derivative.[1] In rats, CYP2D6 has been identified as the predominant enzyme responsible for the metabolic activation of this compound.[2]

References

Zolmitriptan Metabolism and its Active Metabolite N-desmethyl-zolmitriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan is a second-generation triptan, a class of selective serotonin (B10506) 5-HT1B/1D receptor agonists, widely prescribed for the acute treatment of migraine headaches. Its therapeutic efficacy is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. The clinical pharmacokinetics of this compound are characterized by rapid absorption and metabolism, primarily in the liver, leading to the formation of an active metabolite, N-desmethyl-zolmitriptan, which significantly contributes to the overall therapeutic effect. This technical guide provides an in-depth overview of the metabolism of this compound, with a particular focus on its active metabolite, N-desmethyl-zolmitriptan. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Metabolic Pathway of this compound

This compound undergoes extensive hepatic metabolism, resulting in three main metabolites. The primary metabolic pathway involves N-demethylation to form the active metabolite, N-desmethyl-zolmitriptan (also known as 183C91). This reaction is principally mediated by the cytochrome P450 enzyme, CYP1A2.[1][2][3] Two other major, but inactive, metabolites are also formed: this compound N-oxide and an indole (B1671886) acetic acid derivative.[1][4][5] The formation of the indole acetic acid metabolite from N-desmethyl-zolmitriptan is catalyzed by monoamine oxidase A (MAO-A).[2][3]

dot

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound and its active metabolite, N-desmethyl-zolmitriptan, have been well-characterized in healthy volunteers and migraine patients. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound and N-desmethyl-zolmitriptan

| Parameter | This compound | N-desmethyl-zolmitriptan | Reference(s) |

| Oral Bioavailability | ~40% | - | [4][5][6] |

| Plasma Protein Binding | ~25% | ~25% | [2][4] |

| Elimination Half-life (t½) | ~3 hours | ~3.5 hours | [2][4] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | ~3 hours | [7][8] |

| Apparent Volume of Distribution (Vd/F) | 136 L | - | [9] |

| Total Plasma Clearance (CL/F) | 121 L/h | - | [9] |

| Relative Plasma Concentration | Parent Compound | ~2/3 of this compound | [4][5][10] |

| 5-HT1B/1D Receptor Potency | - | 2-6 times greater than this compound | [1][10] |

Table 2: Urinary Excretion of this compound and its Metabolites (% of dose)

| Compound | Percentage of Dose in Urine | Reference(s) |

| Unchanged this compound | ~8% | [7] |

| Indole Acetic Acid Derivative | ~31% | [7] |

| N-oxide Metabolite | ~7% | [7] |

| N-desmethyl Metabolite | ~4% | [7] |

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited for the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

-

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Inhibition Studies: To identify specific CYP isozymes, incubations are performed in the presence of selective chemical inhibitors for major CYP enzymes (e.g., furafylline (B147604) for CYP1A2, quinidine (B1679956) for CYP2D6).[3]

-

Sample Analysis: Following incubation, the reaction is terminated (e.g., by adding a cold organic solvent like acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of metabolites.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are carried out with a range of this compound concentrations.[11]

-

dot

Bioanalytical Method for this compound and N-desmethyl-zolmitriptan in Human Plasma

-

Objective: To accurately quantify the concentrations of this compound and its active metabolite, N-desmethyl-zolmitriptan, in human plasma samples for pharmacokinetic studies.

-

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Plasma samples are pre-treated, often by adding a precipitating agent or adjusting the pH.

-

The pre-treated sample is loaded onto an SPE cartridge (e.g., C18).

-

The cartridge is washed to remove interfering substances.

-

The analytes (this compound and N-desmethyl-zolmitriptan) are eluted with an organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is used for isocratic or gradient elution.

-

Flow Rate: A constant flow rate is maintained.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound and N-desmethyl-zolmitriptan.

-

-

dot

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. tsijournals.com [tsijournals.com]

- 3. biotage.com [biotage.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. LC-MS/MS determination of this compound and its active metabolite ...: Ingenta Connect [ingentaconnect.com]

- 8. In vitro metabolism of this compound in rat cytochromes induced with beta-naphthoflavone and the interaction between six drugs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. academic.oup.com [academic.oup.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide on the Central and Peripheral Actions of Zolmitriptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolmitriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. It is widely prescribed for the acute treatment of migraine headaches, with or without aura. This technical guide provides a comprehensive overview of the central and peripheral mechanisms of action of this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Migraine is a debilitating neurological disorder characterized by severe, recurring headaches often accompanied by symptoms such as nausea, vomiting, and sensitivity to light and sound. The pathophysiology of migraine is complex and involves the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), and the dilation of cranial blood vessels.

This compound exerts its therapeutic effects through a dual mechanism of action, involving both peripheral and central pathways, to counteract these pathological changes. Peripherally, it causes vasoconstriction of dilated cranial arteries and inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1] Centrally, this compound crosses the blood-brain barrier to act on brainstem nuclei, modulating pain signal transmission.[1]

Quantitative Data

Clinical Efficacy of this compound

The clinical efficacy of this compound has been demonstrated in numerous randomized, double-blind, placebo-controlled trials. The following tables summarize key efficacy endpoints for different formulations of this compound.

Table 1: Headache Response Rates (Improvement from Moderate/Severe to Mild/No Pain)

| Formulation | Dose | Timepoint | This compound Response Rate (%) | Placebo Response Rate (%) | p-value | Reference |

| Oral Tablet | 2.5 mg | 2 hours | 62 | 36 | < 0.001 | |

| Oral Tablet | 5 mg | 2 hours | 53 | 58 | NS | [2] |

| Oral Tablet | 10 mg | 2 hours | 54 | 58 | NS | [2] |

| Nasal Spray | 5 mg | 15 minutes | Significantly higher than placebo | - | < 0.001 | |

| Nasal Spray | 5 mg | 2 hours | 66.2 | 35.0 | < 0.001 | [3] |

| Nasal Spray | 5 mg | 2 hours | 70.3 | 30.6 | < 0.001 | [4] |

| ADAM Intracutaneous | 3.8 mg | 2 hours | 68.3 | 42.9 | 0.0009 |

Table 2: Pain-Free Rates

| Formulation | Dose | Timepoint | This compound Pain-Free Rate (%) | Placebo Pain-Free Rate (%) | p-value | Reference |

| Orally Disintegrating Tablet | 2.5 mg | 1 hour | 13 | 8 | 0.004 | [5] |

| Orally Disintegrating Tablet | 2.5 mg | 2 hours | 40 | 20 | < 0.001 | [5] |

| Oral Tablet | 2.5 mg | 2 hours | 23 | 20 | NS | [2] |

| Oral Tablet | 5 mg | 2 hours | 19 | 20 | NS | [2] |

| Oral Tablet | 10 mg | 2 hours | 25 | 20 | NS | [2] |

| Nasal Spray | 5 mg | 15 minutes | Significantly higher than placebo | - | < 0.005 | |

| ADAM Intracutaneous | 3.8 mg | 2 hours | 41.5 | 14.2 | 0.0001 |

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound varies with the formulation, which influences its onset of action.

Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite (N-desmethyl-zolmitriptan)

| Parameter | This compound (Oral Tablet) | This compound (Nasal Spray) | N-desmethyl-zolmitriptan (after Oral this compound) | Reference |

| Bioavailability (%) | ~40 | ~102 (compared to oral tablet) | - | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | 5 minutes (detectable) | ~3 hours | [6][7] |

| Elimination Half-life (t1/2) | ~3 hours | ~3 hours | ~3 hours | [6] |

| Active Metabolite Potency | - | - | 2-6 times more potent than this compound | [7] |

Receptor Binding Affinity

This compound's high affinity for 5-HT1B and 5-HT1D receptors underlies its mechanism of action.

Table 4: Receptor Binding Affinity (pIC50) of this compound

| Receptor Subtype | pIC50 |

| 5-HT1D | 9.16 ± 0.12 |

| 5-HT1B | 8.32 ± 0.09 |

| 5-HT1F | 7.22 ± 0.12 |

| 5-HT1A | 6.45 ± 0.11 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neuropeptide Release

This protocol describes a method to measure the effect of this compound on the in vivo release of CGRP in the trigeminal nucleus caudalis (TNC) of an animal model.

Materials:

-

Anesthetized animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

Fraction collector.

-

ELISA or RIA kit for CGRP.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the TNC.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples into a fraction collector for a baseline period (e.g., 1-2 hours).

-

Drug Administration: Administer this compound systemically (e.g., intravenously or subcutaneously).

-

Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Stimulation (Optional): To evoke neuropeptide release, the trigeminal ganglion can be electrically stimulated.

-

Sample Analysis: Measure the concentration of CGRP in the collected dialysate fractions using a sensitive immunoassay (ELISA or RIA).

-

Data Analysis: Compare the CGRP levels in the post-treatment samples to the baseline levels to determine the effect of this compound on neuropeptide release.

Plasma Protein Extravasation in Dura Mater

This protocol details a method to assess the inhibitory effect of this compound on neurogenic inflammation in the dura mater.

Materials:

-

Anesthetized animal (e.g., rat or guinea pig).

-

Stimulating electrode.

-

Evans blue dye or radiolabeled albumin (e.g., ¹²⁵I-BSA).

-

This compound solution.

-

Saline.

-

Spectrophotometer or gamma counter.

Procedure:

-

Animal Preparation: Anesthetize the animal and expose the trigeminal ganglion.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Tracer Injection: Inject Evans blue dye or radiolabeled albumin intravenously.

-

Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion for a set period (e.g., 5 minutes) to induce neurogenic inflammation.

-

Tissue Collection: After a circulation period, perfuse the animal with saline to remove intravascular tracer. Dissect the dura mater.

-

Quantification:

-

For Evans blue: Extract the dye from the dura mater using a solvent (e.g., formamide) and measure the absorbance using a spectrophotometer.

-

For radiolabeled albumin: Measure the radioactivity in the dura mater using a gamma counter.

-

-

Data Analysis: Compare the amount of extravasated tracer in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of plasma protein extravasation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Peripheral mechanism of this compound action.

References

- 1. Randomized, double-blind, placebo-controlled, parallel-group, multi-center study of the safety and efficacy of ADAM this compound for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pre-clinical pharmacology of this compound (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chronic sumatriptan and this compound treatment on 5-HT receptor expression and function in rats. | BioGRID [thebiogrid.org]

- 6. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploring the chemical synthesis and chiral properties of Zolmitriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan, chemically known as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active isomer. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, with a particular focus on the strategies employed to control its chiral properties. Detailed experimental protocols for key reactions and analytical methods are presented, alongside a summary of relevant quantitative data.

Chemical Synthesis of this compound

The most prevalent and industrially viable synthesis of this compound proceeds through a multi-step pathway commencing with a chiral starting material, which ensures the desired stereochemistry in the final active pharmaceutical ingredient (API).[1][4][5] The general synthetic strategy involves the construction of the indole (B1671886) core via a Fischer indole synthesis.

A common synthetic route begins with the chiral precursor (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][5] This starting material undergoes a sequence of reactions, including diazotization, reduction to a hydrazine (B178648) intermediate, and subsequent condensation with an aldehyde equivalent to form the indole ring system.[6][7]

Key Synthetic Steps:

-

Diazotization: The synthesis is initiated by the diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. This reaction is typically carried out in an acidic medium, such as hydrochloric acid, using a nitrite (B80452) salt like sodium nitrite at low temperatures to form a transient diazonium salt.[1][5]

-

Reduction to Hydrazine Intermediate: The diazonium salt is then reduced to the corresponding hydrazine derivative, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride.[7][8] Common reducing agents for this transformation include stannous chloride in concentrated hydrochloric acid.[1][9]

-

Fischer Indole Synthesis: The crucial indole ring is formed through a Fischer indole synthesis.[1] The hydrazine intermediate is reacted with a suitable carbonyl compound, typically 4,4-dimethoxy-N,N-dimethylbutylamine or a related acetal (B89532), in an acidic environment.[1][5] This condensation and subsequent cyclization under acidic conditions yield the this compound core structure.

Various modifications and improvements to this general scheme have been reported, including one-pot procedures that avoid the isolation of intermediates, and the use of alternative reducing agents and purification strategies to enhance yield and purity.[5][6][10]

Experimental Protocols

A solution of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is prepared in dilute hydrochloric acid and cooled to a temperature between -5°C and 0°C. An aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature to facilitate the formation of the diazonium salt. This cold diazonium salt solution is subsequently added to a pre-cooled solution of stannous chloride in concentrated hydrochloric acid. The reaction mixture is stirred at a low temperature for a specified period to ensure complete reduction to the hydrazine hydrochloride salt. The resulting solid is typically isolated by filtration.

The isolated (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride is suspended in water and treated with concentrated hydrochloric acid. To this mixture, N,N-dimethylamino butyraldehyde (B50154) diethyl acetal is added. The reaction mixture is then heated to reflux for several hours to drive the condensation and cyclization reactions. Upon completion, the reaction is cooled, and the crude this compound is isolated. Purification is often achieved through crystallization from a suitable solvent system, such as isopropanol (B130326) or an isopropanol/n-heptane mixture, to yield this compound of high purity.[1][10]

Quantitative Data

The following table summarizes typical quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Overall Yield | ~60% | [1] |

| HPLC Purity | >99.9% | [1] |

| Optical Rotation [α]D | -4.79° (c=0.5% in Methanol) | [1] |

Chiral Properties of this compound

The pharmacological activity of this compound is critically dependent on its stereochemistry. The molecule possesses a single chiral center at the 4-position of the oxazolidinone ring.[11] The therapeutically active enantiomer is the (S)-isomer.[11]

The chirality of this compound is typically introduced early in the synthetic sequence through the use of a chiral starting material, such as L-4-nitrophenylalanine, which is then converted to (S)-4-(4-aminobenzyl)-2-oxazolidinone.[4][12] This approach, known as a chiral pool synthesis, ensures the formation of the desired (S)-enantiomer.

Chiral Analysis

Ensuring the enantiomeric purity of this compound is a critical aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[11][13]

A validated chiral LC method for the separation of this compound enantiomers and its key intermediate has been developed.[11] The separation is typically achieved on a chiral stationary phase, such as a Chiralpak AD-H column.[11][13] The mobile phase often consists of a mixture of hexane (B92381) and ethanol, or a multi-component system of hexane, isopropanol, methanol, and diethylamine.[11][13] The resolution between the (S)- and (R)-enantiomers should be significant, with the undesired (R)-isomer being quantified as an impurity.[11]

Quantitative Chiral Purity Data

The following table outlines key parameters for the chiral analysis of a this compound intermediate.

| Parameter | Value | Reference |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Hexane:Ethanol (70:30, v/v) | [11] |

| Resolution between enantiomers | ≥ 4 | [11] |

| Limit of Detection of (R)-isomer | 250 ng/mL | [11] |

| Limit of Quantification of (R)-isomer | 750 ng/mL | [11] |

Visualizing the Synthesis and Mechanism

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US8143417B2 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 6. A METHOD FOR THE PREPARATION OF this compound - Patent 2125798 [data.epo.org]

- 7. US9006453B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 8. EP2751098B1 - An improved process for preparation of this compound - Google Patents [patents.google.com]

- 9. WO2009044211A1 - Process for the preparation of this compound, salts and solvates thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A validated chiral LC method for the enantiomeric separation of this compound key intermediate, ZTR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. A validated chiral LC method for the determination of this compound and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Zolmitriptan's potential for non-migraine therapeutic applications

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a well-established first-line therapy for the acute treatment of migraine headaches. Its mechanism of action, involving cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, has prompted investigation into its utility for other primary headache disorders. This technical guide provides an in-depth review of the scientific evidence and clinical data supporting the non-migraine therapeutic applications of this compound. The primary focus is on its efficacy in the acute treatment of cluster headache, the most studied off-label use, with an exploration of the underlying pathophysiology and a detailed summary of key clinical trials. This document synthesizes quantitative efficacy data, outlines experimental protocols, and visualizes the core signaling pathways and clinical trial workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a second-generation triptan designed for high affinity and selectivity at serotonin 5-HT1B and 5-HT1D receptors.[1][2] While its primary FDA-approved indication is the acute treatment of migraine with or without aura, its pharmacological profile suggests potential efficacy in other headache disorders sharing pathophysiological links with the trigeminovascular system.[3] The most significant body of evidence for a non-migraine application of this compound exists for the acute management of cluster headache, a severe and debilitating trigeminal autonomic cephalalgia (TAC).[3][4] This guide will dissect the mechanism of action, present the clinical evidence, and provide detailed experimental insights into this primary off-label application.

Core Mechanism of Action in the Trigeminal Nervous System

The therapeutic effect of this compound in both migraine and cluster headache is rooted in its agonist activity at 5-HT1B/1D receptors, which are strategically located within the trigeminovascular system.[1][5] The activation of this system is a common feature in primary headache disorders and involves vasodilation of cranial blood vessels and the release of vasoactive sensory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3][5]

This compound exerts its effects through a dual mechanism:

-

Cranial Vasoconstriction: It directly stimulates 5-HT1B receptors located on the smooth muscle of dilated intracranial arteries, leading to vasoconstriction and reversal of the painful vasodilation that characterizes headache attacks.[1][5]

-

Inhibition of Neuronal Signaling: It activates 5-HT1D receptors on presynaptic trigeminal nerve endings.[1] This activation inhibits the release of pro-inflammatory neuropeptides (e.g., CGRP), reducing neurogenic inflammation and blocking the transmission of pain signals to the brainstem.[5]

Furthermore, this compound can cross the blood-brain barrier, allowing for a central action on pain-modulating pathways in the brainstem, which may contribute to its overall efficacy.[1][5]

Caption: this compound's dual agonistic action on 5-HT1D and 5-HT1B receptors.

Primary Non-Migraine Application: Cluster Headache

Cluster headache (CH) is a trigeminal autonomic cephalalgia characterized by excruciatingly severe, strictly unilateral pain attacks, accompanied by ipsilateral autonomic symptoms. The rapid onset and severity of attacks necessitate acute treatments with a fast mechanism of action. This compound, particularly in its nasal spray formulation, has been extensively studied and is recommended as an effective treatment for acute cluster headache attacks.

Quantitative Data Summary

Clinical trials have demonstrated the efficacy of both oral and intranasal this compound in the acute treatment of episodic and chronic cluster headache. The data from key randomized controlled trials (RCTs) are summarized below for comparison.

Table 1: Efficacy of Oral this compound in Episodic Cluster Headache

| Study Endpoint | This compound 10 mg | This compound 5 mg | Placebo | p-value (10mg vs Placebo) |

|---|---|---|---|---|

| Headache Response at 30 min | 47% | - | 29% | p = 0.02 |

| Mild or No Pain at 30 min | 60% | 57% | 42% | p ≤ 0.01 |

Data derived from a multicenter, double-blind, randomized, crossover study. Headache response was defined as a reduction in pain from moderate-to-very-severe to mild or none.[1]

Table 2: Efficacy of this compound Nasal Spray in Cluster Headache (Meta-analysis)

| Patient Subtype | Endpoint (Headache Relief at 30 min) | This compound 10 mg | This compound 5 mg | Placebo |

|---|---|---|---|---|

| Episodic CH | Response Rate | 73.7% | 51.7% | 35.6% |

| Odds Ratio vs Placebo | 9.9 (p < 0.001) | 2.5 (p = 0.06) | - | |

| Chronic CH | Response Rate | 40.7% | 41.9% | 17.2% |

| Odds Ratio vs Placebo | 7.6 (p = 0.046) | 8.1 (p = 0.035) | - |

Data from a meta-analysis of two double-blind, placebo-controlled, randomized, crossover studies. Headache relief was defined as a reduction from moderate-to-very-severe pain to mild or none.[6]

Table 3: Efficacy of this compound Nasal Spray in Cluster Headache (Single RCT)

| Study Endpoint | This compound 10 mg | This compound 5 mg | Placebo |

|---|---|---|---|

| Headache Response at 30 min | 63.3% | 50.0% | 30.0% |

| Pain-Free at 30 min | 46.9% | 38.5% | 20.0% |

| Time to Headache Relief | 10 min | 20 min | - |

Data from a multicenter, double-blind, randomized, three-period crossover study. Both doses reached statistical significance for the primary endpoint versus placebo.[7]

Experimental Protocols

The methodologies employed in the pivotal trials assessing this compound for cluster headache share common design features crucial for ensuring data validity in this patient population.

Key Study Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Crossover Trial

-

Objective: To evaluate the efficacy and tolerability of this compound (oral or nasal spray) compared to placebo for the acute treatment of a cluster headache attack.

-

Patient Population: Adult patients (typically 18-65 years) with a diagnosis of episodic or chronic cluster headache according to International Headache Society (IHS) criteria. Patients must be able to distinguish cluster headache attacks from other headache types.

-

Study Design: A three-period crossover design is commonly used, where each patient treats three separate attacks, one with each of the study medications (e.g., this compound 5 mg, this compound 10 mg, and placebo) in a randomized order. This design allows for intra-patient comparisons, reducing variability.

-

Inclusion Criteria:

-

Established diagnosis of cluster headache.

-

History of attacks for at least one year.

-

Attacks of moderate to very severe intensity.

-

-

Exclusion Criteria:

-

Contraindications to triptan use (e.g., ischemic heart disease, uncontrolled hypertension, history of stroke).

-

Use of ergotamine-containing medications or other triptans within 24 hours.

-

-

Intervention: Patients are instructed to take the study medication as soon as possible after the onset of a moderate-to-very-severe cluster headache attack.

-

Primary Efficacy Endpoint: The most common primary endpoint is Headache Response at 30 minutes post-dose. This is defined as a reduction in headache intensity from a baseline of moderate, severe, or very severe to mild or none on a 5-point verbal rating scale.

-

Secondary Endpoints:

-

Pain-free status at 30 minutes.

-

Headache response at earlier time points (e.g., 10, 15, 20 minutes).

-

Use of escape medication.

-

Tolerability and adverse event profile.

-

-

Data Analysis: A multilevel, random-effects logistic regression model is often used to account for treatment period effects and potential cluster headache subtype interactions.

Caption: Workflow for a typical crossover design clinical trial.

Other Potential Applications and Future Directions

While cluster headache is the most robustly supported non-migraine use, this compound's mechanism suggests theoretical utility in other TACs. However, clinical evidence is sparse. For conditions like Short-lasting Unilateral Neuralgiform headache attacks with Conjunctival injection and Tearing (SUNCT) and SUNA, triptans are generally considered ineffective. Future research could explore the efficacy of this compound in other primary headache disorders that involve trigeminovascular activation, though careful patient selection and trial design would be paramount. Further studies could also investigate the central effects of this compound and its potential role in modulating pain pathways beyond its vascular effects.

Conclusion

This compound demonstrates significant and clinically meaningful efficacy in the acute treatment of cluster headache, particularly in its nasal spray formulation which offers a rapid onset of action. This application is a logical extension of its established mechanism of action within the trigeminovascular system. The data from multiple randomized controlled trials provide strong evidence supporting this off-label use. For drug development professionals, the success of this compound in cluster headache underscores the potential for targeted 5-HT1B/1D agonists in treating a spectrum of severe primary headache disorders beyond migraine. Future research should continue to delineate the full therapeutic potential of this pharmacological class.

References

- 1. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of this compound and its clinical applications in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Zolmitriptan: A Technical Guide to Cellular and Molecular Targets Beyond Serotonin 5-HT1B/1D Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolmitriptan, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine. Its primary mechanism of action is widely recognized as agonism at the serotonin (B10506) 5-HT1B and 5-HT1D receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond these primary targets. This technical guide provides an in-depth exploration of the cellular and molecular targets of this compound, with a specific focus on its interactions with other serotonin receptor subtypes and its downstream effects on ion channels. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways and workflows.

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The "triptan" class of drugs, including this compound, revolutionized migraine therapy. The established mechanism involves the activation of 5-HT1B receptors on cranial blood vessels, causing vasoconstriction, and 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][2][3] While this model is central to this compound's efficacy, understanding its broader target engagement is crucial for a complete pharmacological picture, potentially explaining nuances in clinical response and providing avenues for future drug development. This guide delves into the documented interactions of this compound with 5-HT1A and 5-HT1F receptors and its indirect modulation of voltage-gated calcium channels.

Non-Primary Serotonin Receptor Targets: 5-HT1A and 5-HT1F

While this compound exhibits the highest affinity for 5-HT1B and 5-HT1D receptors, it also demonstrates moderate to high affinity for the 5-HT1A and 5-HT1F receptor subtypes. This interaction is also observed with its active metabolite, N-desmethyl-Zolmitriptan.[4]

Quantitative Binding Affinity Data

Radioligand binding assays have been employed to determine the binding affinity (pKi) of this compound at various human serotonin receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a stronger binding affinity.

| Compound | Receptor Subtype | pKi | Reference |

| This compound | 5-HT1A | 7.1 | [[“]] |

| This compound | 5-HT1F | 8.0 | [[“]] |

Functional Activity

The functional consequence of this compound binding to 5-HT1A and 5-HT1F receptors is an area of ongoing investigation. Like 5-HT1B/1D receptors, both 5-HT1A and 5-HT1F receptors are G-protein coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

Objective: To determine the binding affinity of this compound for 5-HT1A and 5-HT1F receptors.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT1A or 5-HT1F receptor.

-

A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Unlabeled ("cold") ligand for determining non-specific binding.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.[6]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

This protocol describes a typical cAMP assay to measure the functional activity of this compound at Gi-coupled receptors like 5-HT1A and 5-HT1F.

Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

A cell line expressing the human 5-HT1A or 5-HT1F receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen).

-

Cell culture medium and reagents.

-

384-well microplates.

Procedure:

-

Cell Culture: Culture the cells expressing the receptor of interest in appropriate media and seed them into 384-well plates.[7]

-

Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[8]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. These kits are typically based on competitive immunoassays.[7][8]

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect).

Downstream Modulation of Ion Channels: High-Voltage Activated (HVA) Calcium Channels

Beyond direct receptor binding, this compound has been shown to indirectly modulate the activity of certain ion channels. A key finding is its inhibitory effect on high-voltage activated (HVA) calcium channels in trigeminal ganglion neurons.

Experimental Evidence and Quantitative Data

Electrophysiological studies have demonstrated that this compound can reduce the influx of calcium through HVA channels in a concentration-dependent manner.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Concentration Range for Inhibition | 0.1 - 100 µM | Acutely dissociated rat trigeminal ganglion neurons | Whole-cell patch recording of Ba2+ currents | [9] |

| Inhibited Channel Subtypes | P/Q-type and possibly R-type | Acutely dissociated rat trigeminal ganglion neurons | Use of specific channel blockers | [9] |

This inhibitory action of this compound on HVA calcium channels is not a direct interaction with the channel itself. Instead, it is a downstream consequence of 5-HT1B/1D receptor activation and the subsequent engagement of the Gi/o protein signaling pathway. This was confirmed by the blockade of the inhibitory effect by a 5-HT1B/1D antagonist (GR127935) and by pertussis toxin, which inactivates Gi/o proteins.[9]

Signaling Pathway

The activation of 5-HT1B/1D receptors by this compound leads to the activation of Gi/o proteins. The βγ subunits of the G-protein are thought to directly interact with the HVA calcium channels, leading to their inhibition and a reduction in calcium influx. This reduction in calcium influx at the presynaptic terminals of trigeminal neurons is a plausible mechanism for the inhibition of CGRP release.

References

- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zolmitriptan in Modulating Neuroinflammation in Migraine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms, with neuroinflammation emerging as a key component of its pathophysiology. Zolmitriptan, a second-generation triptan, is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine. Beyond its established vasoconstrictor effects on cranial blood vessels, this compound exerts significant modulatory effects on neuroinflammatory processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates neuroinflammation in migraine. It delves into the molecular pathways, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for assays used to evaluate its anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, aiming to foster a deeper understanding of this compound's therapeutic actions and to guide future research in the development of novel anti-migraine therapies.

Introduction: Neuroinflammation in Migraine Pathophysiology

The trigeminovascular system is a critical player in the generation of migraine pain. Activation of trigeminal ganglion neurons triggers the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A, from perivascular nerve endings in the meninges.[1][2] This release initiates a cascade of inflammatory events known as neurogenic inflammation, characterized by vasodilation of dural blood vessels, plasma protein extravasation, and the activation of resident immune cells.[3][4] This inflammatory milieu sensitizes trigeminal nociceptors, leading to the throbbing headache and other symptoms characteristic of a migraine attack. While the initial trigger for trigeminal activation is still under investigation, the subsequent neuroinflammatory cascade is a well-established therapeutic target.

This compound: A Multi-modal Modulator of Neuroinflammation

This compound's therapeutic efficacy in migraine stems from its ability to target multiple components of the neuroinflammatory cascade. Its primary mechanism involves agonism at 5-HT1B and 5-HT1D receptors, which are strategically located to counteract the events leading to and sustaining neurogenic inflammation.[5][6]

Inhibition of Neuropeptide Release from Trigeminal Neurons

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the release of CGRP and other pro-inflammatory neuropeptides from presynaptic trigeminal nerve terminals.[5][7] This is mediated through its agonist activity at 5-HT1D receptors located on these nerve endings.[6] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent inhibition of voltage-gated calcium channels, which is a critical step for neuropeptide exocytosis.[8][9] By preventing the release of these inflammatory mediators, this compound effectively dampens the initiation and propagation of neurogenic inflammation.[5]

Vasoconstriction of Dilated Cranial Blood Vessels

During a migraine attack, the release of vasoactive peptides like CGRP causes significant dilation of meningeal blood vessels.[2] this compound counteracts this by binding to 5-HT1B receptors located on the smooth muscle cells of these vessels, inducing vasoconstriction.[6][10] This action helps to restore normal vessel tone and reduce the mechanical activation of perivascular nociceptors.

Central Neuromodulatory Effects

This compound is a lipophilic molecule that can cross the blood-brain barrier, allowing it to exert central effects.[5][7] It has been shown to act on 5-HT1B/1D receptors within the brainstem, particularly in the trigeminal nucleus caudalis (TNC), a key relay station for trigeminal pain processing.[5][11] By inhibiting neuronal activity in the TNC, this compound can reduce the transmission of pain signals to higher brain centers.[11]

Potential Modulation of Glial Cell Activity (Area of Ongoing Research)

While the primary focus of this compound's action has been on neuronal and vascular targets, emerging evidence suggests a role for glial cells, including astrocytes and microglia, in the modulation of migraine-related neuroinflammation.[12][13] These cells can be activated in response to neuronal activity and neuropeptide release, contributing to the inflammatory environment. Although direct studies on this compound's effects on glial activation markers like Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia in migraine models are limited, its ability to reduce the initial inflammatory triggers suggests an indirect modulatory role. Further research is warranted to elucidate the direct interactions of this compound with glial cells.

Interaction with PACAP Signaling (Hypothesized)

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is another neuropeptide implicated in migraine pathophysiology, with actions that overlap with CGRP.[14] While there is no direct evidence of this compound binding to PACAP receptors, the complex interplay between serotonin, CGRP, and PACAP signaling pathways within the trigeminovascular system suggests potential for indirect interactions. The therapeutic effects of this compound in mitigating neurogenic inflammation may, in part, be due to downstream effects on the PACAP signaling cascade. This remains an area for future investigation.

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound in the acute treatment of migraine has been demonstrated in numerous randomized controlled trials. The following tables summarize key quantitative data from these studies.

Table 1: Pain-Free Response Rates at 2 Hours for Oral this compound

| Study/Analysis | This compound Dose | Placebo | p-value | Reference(s) |

| Clinical Trial 042 | 2.5 mg | 36% (Headache Response) | < 0.001 | [15] |

| Loder et al. (ODT) | 2.5 mg | 20% | < 0.001 | [7][16] |

| ADAM this compound Trial | 3.8 mg (transdermal) | 14.2% | 0.0001 | [4][17] |

Table 2: Dose-Ranging Efficacy of this compound Nasal Spray (Headache Response at 2 Hours)

| Treatment | Headache Response Rate | p-value (vs. Placebo) | Reference(s) |

| This compound 5.0 mg | 70.3% | < 0.001 | [18] |

| This compound 2.5 mg | 58.6% | < 0.001 | [18] |

| This compound 1.0 mg | 54.8% | < 0.001 | [18] |

| This compound 0.5 mg | 41.5% | < 0.001 | [18] |

| Placebo | 30.6% | - | [18] |

| This compound 2.5 mg Oral Tablet | 61.3% | - | [18] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key preclinical experiments used to evaluate the anti-neuroinflammatory effects of this compound.

Electrical Stimulation of the Trigeminal Ganglion and Measurement of CGRP Release

This model is used to induce neurogenic inflammation and measure the inhibitory effect of compounds on neuropeptide release.[1][7]

-

Animal Model: Male Sprague-Dawley rats (250-350g).

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).

-

Surgical Procedure:

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the trigeminal ganglion.

-

Carefully place a stimulating electrode on the surface of the trigeminal ganglion.

-

-

Stimulation Parameters:

-

Deliver square-wave pulses (e.g., 5 Hz, 1 ms (B15284909) duration, 1.0 mA) for a defined period (e.g., 5 minutes).

-

-

Blood Sampling:

-

Collect blood samples from the jugular vein at baseline (pre-stimulation) and at various time points post-stimulation.

-

Centrifuge the blood to obtain plasma and store at -80°C until analysis.

-

-

CGRP Measurement:

-

Quantify CGRP levels in the plasma samples using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Drug Administration:

-

Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at a specified time before the electrical stimulation.

-

-

Data Analysis:

-

Compare the stimulation-induced increase in plasma CGRP levels between the vehicle-treated and this compound-treated groups.

-

Dural Plasma Protein Extravasation (PPE) Assay

This assay quantifies the leakage of plasma proteins from dural blood vessels, a hallmark of neurogenic inflammation.[1][17][19]

-

Animal Model: Male Sprague-Dawley rats or guinea pigs.

-

Anesthesia: Anesthetize the animal as described in section 4.1.

-

Tracer Injection:

-

Inject a fluorescently labeled tracer, such as Evans blue dye (50 mg/kg, i.v.) or radiolabeled albumin, into the femoral vein.

-

-

Induction of PPE:

-

Induce neurogenic inflammation by either electrical stimulation of the trigeminal ganglion (as described in 4.1) or by intravenous administration of capsaicin (B1668287) (a C-fiber activator).[17]

-

-

Tissue Collection and Processing:

-

After a set period (e.g., 30 minutes), perfuse the animal transcardially with saline to remove intravascular tracer.

-

Carefully dissect the dura mater.

-

-

Quantification of Extravasation:

-

For Evans blue, extract the dye from the dura mater using formamide (B127407) and measure the absorbance at 620 nm using a spectrophotometer.

-

For radiolabeled albumin, measure the radioactivity in the dural tissue using a gamma counter.

-

-

Drug Administration:

-

Administer this compound or vehicle prior to the induction of PPE.

-

-

Data Analysis:

-

Compare the amount of extravasated tracer in the dura mater between the vehicle-treated and this compound-treated groups.

-

Nitroglycerin (NTG)-Induced Migraine Model

This model is used to induce migraine-like symptoms in rodents, including hyperalgesia, which can be assessed to evaluate the efficacy of anti-migraine drugs.[20][21][22][23]

-

Animal Model: Male or female rats or mice.

-

NTG Administration:

-

Administer nitroglycerin (e.g., 10 mg/kg, i.p. or s.c.) to induce a migraine-like state.[23]

-

-

Behavioral Testing:

-

Assess sensory hypersensitivity at baseline and at various time points after NTG administration.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the periorbital region or hind paw and record the withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) applied to the hind paw and measure the latency to withdrawal.

-

-

Drug Administration:

-

Administer this compound or vehicle at a specified time before or after NTG administration.

-

-

Data Analysis:

-

Compare the changes in withdrawal thresholds or latencies between the vehicle-treated and this compound-treated groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound's dual mechanism of action.

Caption: Workflow for Plasma Protein Extravasation Assay.

Conclusion and Future Directions

This compound's role in modulating neuroinflammation in migraine is multifaceted, extending beyond simple vasoconstriction. Its primary anti-inflammatory effects are mediated through the inhibition of CGRP release from trigeminal neurons and the constriction of dilated dural vessels. Furthermore, its ability to penetrate the central nervous system and modulate pain processing in the brainstem contributes to its overall therapeutic efficacy.

While the neuronal and vascular targets of this compound are well-characterized, its direct effects on glial cells, such as astrocytes and microglia, in the context of migraine remain an area ripe for investigation. Elucidating these interactions could provide a more complete picture of its anti-neuroinflammatory properties. Additionally, exploring the potential interplay between this compound and the PACAP signaling pathway may uncover novel therapeutic avenues. Future research employing advanced techniques, such as in vivo imaging and cell-specific genetic manipulations, will be instrumental in further unraveling the complex mechanisms by which this compound and other triptans modulate the intricate neuroinflammatory landscape of migraine. This deeper understanding will be crucial for the development of more targeted and effective treatments for this debilitating disorder.

References

- 1. Dural inflammation model of migraine pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized, double-blind, placebo-controlled, parallel-group, multi-center study of the safety and efficacy of ADAM this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical pharmacology of this compound (Zomig; formerly 311C90), a centrally and peripherally acting 5HT1B/1D agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Mechanism of action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pain-free rates with this compound 2.5 mg ODT in the acute treatment of migraine: results of a large double-blind placebo- controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimigraine drug, this compound, inhibits high-voltage activated calcium currents in a population of acutely dissociated rat trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cranial vascular effects of this compound, a centrally active 5-HT1B/1D receptor partial agonist for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of trigeminal neurons by intravenous administration of the serotonin (5HT)1B/D receptor agonist this compound (311C90): are brain stem sites therapeutic target in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Astrocytes in Migraine with Cortical Spreading Depression: Protagonists or Bystanders? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical efficacy and tolerability of 2.5 mg this compound for the acute treatment of migraine. The 042 Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurogenic Inflammation: The Participant in Migraine and Recent Advancements in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Speed of onset and efficacy of this compound nasal spray in the acute treatment of migraine: a randomised, double-blind, placebo-controlled, dose-ranging study versus this compound tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. egrove.olemiss.edu [egrove.olemiss.edu]

- 21. Nitroglycerin (NTG)-Induced Migraine Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]